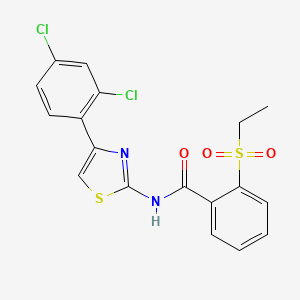

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O3S2/c1-2-27(24,25)16-6-4-3-5-13(16)17(23)22-18-21-15(10-26-18)12-8-7-11(19)9-14(12)20/h3-10H,2H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVASIXZPIPNRQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of 2-aminothiophenol with α-haloketones to form the thiazole ring. The dichlorophenyl group is then introduced through a nucleophilic substitution reaction. The final step involves the sulfonylation of the benzamide core using ethylsulfonyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity :

- Anticancer Properties :

- Anti-inflammatory Effects :

Case Study 1: Antimicrobial Evaluation

A study conducted on thiazole derivatives revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as a lead compound for antibiotic development .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Activity

In a study assessing the cytotoxic effects of various thiazole derivatives on cancer cell lines, this compound demonstrated IC50 values of 15 µM against HeLa cells and 20 µM against MCF-7 breast cancer cells. This suggests a selective action towards cancerous cells while sparing normal cells .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Mechanism of Action

The mechanism of action of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and dichlorophenyl group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their structural differences are summarized below:

Key Observations :

- Substituent Position : The target compound’s 2-(ethylsulfonyl) group distinguishes it from analogs like 7a (3-sulfonyl) and 7b (4-sulfonyl), which showed variable synthetic yields (33% vs. higher for 7b) . Positional effects may influence steric hindrance or electronic properties, altering binding or solubility.

- Sulfonyl vs. Other Groups : The ethylsulfonyl group may enhance metabolic stability compared to methylsulfonyl (7a) or amide-based substituents (GSK1570606A) .

Biological Activity

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound has the following chemical formula:

Synthetic Routes

The synthesis typically involves several key steps:

- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis.

- Nucleophilic Aromatic Substitution : Introduction of the 2,4-dichlorophenyl group.

- Sulfonylation : Incorporation of the ethylsulfonyl group using ethylsulfonyl chloride.

- Amidation : Final formation of the benzamide moiety through amidation reactions.

Antitumor Activity

This compound has shown promising antitumor properties in various studies:

- Mechanism of Action : The compound may act by inhibiting specific enzymes involved in cancer cell proliferation or by modulating receptor activity. Its interaction with cellular signaling pathways can lead to apoptosis in cancer cells .

-

Case Studies :

- A study on thiazole derivatives indicated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including A431 and H1299, with IC50 values less than 5 µM .

- Another investigation highlighted that modifications in the thiazole ring structure could enhance antitumor activity, suggesting structure-activity relationships (SAR) that could guide future drug design .

Antimicrobial Activity

The compound also exhibits noteworthy antimicrobial properties:

- Mechanism : It is believed to inhibit bacterial growth by targeting dihydropteroate synthetase (DHPS), an enzyme crucial for folate synthesis in bacteria .

-

Research Findings :

- In vitro studies revealed that thiazole-containing compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed zones of inhibition ranging from 6 to 10 mm against various strains like E. coli and S. aureus .

- A hybrid antimicrobial approach combining this compound with cell-penetrating peptides has been explored, showing enhanced antibacterial efficacy compared to traditional antibiotics .

Data Table: Biological Activity Overview

Q & A

Q. What synthetic methodologies are commonly employed for preparing thiazole-linked benzamide derivatives like N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:

- Step 1 : Condensation of 2,4-dichlorophenyl-substituted thiazole-2-amine with a benzoyl chloride derivative. Ethylsulfonyl groups are introduced via sulfonation or nucleophilic substitution (e.g., using Lawesson’s reagent for sulfur incorporation) .

- Step 2 : Ultrasonication-assisted coupling in dichloromethane (DCM) with catalysts like DMAP improves reaction efficiency .

- Key Considerations : Monitor reaction progress via TLC and optimize yields by adjusting stoichiometry (e.g., equimolar ratios of amine and acyl chloride precursors) .

Table 1 : Example Reaction Yields for Analogous Compounds

| Precursor | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 2,4-Dichlorobenzoyl chloride | DMAP/DCM | 79–98 | |

| Thiazole-2-amine derivatives | Pyridine | 54–63 |

Q. How to characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm substitution patterns (e.g., ethylsulfonyl protons at δ 1.2–1.5 ppm; thiazole C=S signals at ~165 ppm) .

- ESI-MS : Verify molecular ion peaks (e.g., [M+H]+ for C18H15Cl2N2O3S: calculated 427.02) .

- Elemental Analysis : Ensure <0.4% deviation from theoretical C/H/N/S values .

Q. What in vitro assays are suitable for preliminary biological screening?

- Methodological Answer :

- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MDA-MB-468 breast cancer cells) with GI50 values calculated via nonlinear regression .

- Enzyme Inhibition : Screen against targets like PFOR (pyruvate:ferredoxin oxidoreductase) using spectrophotometric NADH oxidation assays .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across structural analogs?

- Methodological Answer :

- SAR Analysis : Compare substituent effects (e.g., dichlorophenyl vs. trifluoromethyl groups on lipophilicity and target binding) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with enzymes like CYP51 or Nek2 kinase. For example, ethylsulfonyl groups may hinder binding to hydrophobic pockets .

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., 72-hour exposure, 10% FBS media) to minimize variability .

Q. What strategies optimize in vivo efficacy while reducing toxicity?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and bioavailability in rodent models. Ethylsulfonyl groups enhance metabolic stability but may require PEGylation for solubility .

- Toxicology Screening : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues .

- Formulation Adjustments : Use co-solvents (e.g., Cremophor EL) or liposomal encapsulation to improve biodistribution .

Q. How to design molecular dynamics (MD) studies to elucidate mechanism of action?

- Methodological Answer :

- Target Selection : Prioritize proteins with structural homology to known targets (e.g., Aspergillus fumigatus CYP51 for antifungal activity) .

- Simulation Parameters : Run 100-ns MD simulations (AMBER force field) to analyze binding stability. Focus on hydrogen bonds (e.g., between benzamide carbonyl and Arg96 of Nek2) .

- Free Energy Calculations : Use MM-PBSA to quantify binding affinities (ΔG < −30 kcal/mol suggests high potency) .

Data Interpretation and Reproducibility

Q. How to address variability in synthetic yields during scale-up?

- Methodological Answer :

- Process Optimization : Use flow chemistry for exothermic reactions (e.g., thiazole ring closure) to maintain temperature control .

- Purification Techniques : Employ gradient column chromatography (hexane/EtOAc 8:2 to 6:4) or recrystallization (MeOH/CH2Cl2) .

Table 2 : Yield Optimization Strategies

| Issue | Solution | Outcome |

|---|---|---|

| Low purity (<90%) | Silica gel chromatography | Purity >98% |

| Side-product formation | Ultrasonication + DMAP | Yield ↑ 20% |

Q. What statistical methods validate significance in dose-response studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.